Nucleophilic Reactivity: n-Butylamine Exhibits 6.9× Higher N Parameter Than tert-Butylamine in MeCN
n-Butylamine demonstrates substantially higher nucleophilic reactivity than its branched isomer tert-butylamine. In acetonitrile (MeCN) solvent, n-butylamine exhibits a Mayr nucleophilicity parameter N of 15.27, compared to tert-butylamine's N parameter of only 12.35 under identical solvent conditions [1]. This represents a nucleophilicity advantage for n-butylamine by a factor of approximately 6.9× based on the logarithmic Mayr scale. The reduced nucleophilicity of tert-butylamine is attributed to steric hindrance from the bulky tert-butyl group, which impedes approach to electrophilic centers.
| Evidence Dimension | Mayr nucleophilicity parameter N (MeCN solvent) |
|---|---|
| Target Compound Data | N = 15.27, sN = 0.65 |
| Comparator Or Baseline | tert-Butylamine: N = 12.35, sN = 0.72 |
| Quantified Difference | ΔN = +2.92 (~6.9× reactivity difference on logarithmic scale) |
| Conditions | Mayr reactivity database; acetonitrile solvent; reference electrophiles |
Why This Matters
Researchers requiring higher nucleophilic reactivity for efficient alkylation, acylation, or Michael addition should select n-butylamine over tert-butylamine.
- [1] Mayr H, et al. Mayr's Database of Reactivity Parameters. n-Butylamine (in MeCN): N=15.27, sN=0.65; tert-Butylamine (in MeCN): N=12.35, sN=0.72. Ludwig-Maximilians-Universität München. View Source
